5-(3-ethoxy-5-iodo-4-methoxyphenyl)-2,2-dimethyl-2,3,6,12c-tetrahydrobenzo[a]phenanthridin-4(1H)-one
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Overview
Description
5-(3-Ethoxy-5-iodo-4-methoxyphenyl)-2,2-dimethyl-1H,2H,3H,4H,6H,12CH-benzo[a]phenanthridin-4-one is a complex organic compound characterized by its unique structure, which includes ethoxy, iodo, and methoxy functional groups attached to a benzo[a]phenanthridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-ethoxy-5-iodo-4-methoxyphenyl)-2,2-dimethyl-1H,2H,3H,4H,6H,12CH-benzo[a]phenanthridin-4-one typically involves multiple steps, starting with the preparation of the core benzo[a]phenanthridinone structure This can be achieved through a series of cyclization reactions involving appropriate precursors
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of green chemistry principles to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(3-Ethoxy-5-iodo-4-methoxyphenyl)-2,2-dimethyl-1H,2H,3H,4H,6H,12CH-benzo[a]phenanthridin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as converting iodo groups to hydrogen.
Substitution: The ethoxy, iodo, and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) or silver nitrate in ethanol can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce dehalogenated derivatives.
Scientific Research Applications
5-(3-Ethoxy-5-iodo-4-methoxyphenyl)-2,2-dimethyl-1H,2H,3H,4H,6H,12CH-benzo[a]phenanthridin-4-one has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 5-(3-ethoxy-5-iodo-4-methoxyphenyl)-2,2-dimethyl-1H,2H,3H,4H,6H,12CH-benzo[a]phenanthridin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy, iodo, and methoxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Ethoxy-3-iodo-5-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one
- 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione
Uniqueness
The uniqueness of 5-(3-ethoxy-5-iodo-4-methoxyphenyl)-2,2-dimethyl-1H,2H,3H,4H,6H,12CH-benzo[a]phenanthridin-4-one lies in its specific combination of functional groups and the resulting chemical properties. Compared to similar compounds, it may exhibit distinct reactivity patterns and biological activities, making it a valuable subject for further research.
Properties
Molecular Formula |
C28H28INO3 |
---|---|
Molecular Weight |
553.4 g/mol |
IUPAC Name |
5-(3-ethoxy-5-iodo-4-methoxyphenyl)-2,2-dimethyl-1,3,6,12c-tetrahydrobenzo[a]phenanthridin-4-one |
InChI |
InChI=1S/C28H28INO3/c1-5-33-23-13-17(12-20(29)27(23)32-4)26-25-19(14-28(2,3)15-22(25)31)24-18-9-7-6-8-16(18)10-11-21(24)30-26/h6-13,19,30H,5,14-15H2,1-4H3 |
InChI Key |
AXGMTEBPTKCBSL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2=C3C(CC(CC3=O)(C)C)C4=C(N2)C=CC5=CC=CC=C54)I)OC |
Origin of Product |
United States |
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